molecular formula C7H9NO B2679997 2-Tetrahydropyran-3-ylideneacetonitrile CAS No. 1344743-58-3

2-Tetrahydropyran-3-ylideneacetonitrile

Cat. No.: B2679997
CAS No.: 1344743-58-3
M. Wt: 123.155
InChI Key: LHFOEMFTZABOKR-XVNBXDOJSA-N
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Description

2-Tetrahydropyran-3-ylideneacetonitrile is a chemical compound with the molecular formula C7H9NO .


Synthesis Analysis

Tetrahydropyrans are synthesized through various methods. One method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Another method uses a Co (salen) complex, an N -fluoropyridinium salt, and a disiloxane reagent at room temperature to provide five- and six-membered cyclic ethers and lactones . A Cu (I)-Xantphos system catalyzed the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing five- and six-membered cyclic ethers .


Molecular Structure Analysis

The molecular weight of this compound is 123.15 . The InChI code is 1S/C7H9NO/c8-4-3-7-2-1-5-9-6-7/h3H,1-2,5-6H2/b7-3- .


Chemical Reactions Analysis

Tetrahydropyrans are resilient to a variety of reactions . They are often used as a protecting group for alcohols, reacting with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 246.3±33.0 °C at 760 mmHg .

Scientific Research Applications

Asymmetric Synthesis and Structural Studies

  • Asymmetric Synthesis of Cyclic Ethers : The rearrangement of oxonium ylides generated from chiral copper carbenoids leads to the enantioselective synthesis of tetrahydropyran-3-ones, showcasing the compound's role in producing cyclic ethers with significant enantiomeric excesses. This process emphasizes the potential of 2-Tetrahydropyran-3-ylideneacetonitrile derivatives in asymmetric synthesis and chiral chemistry (Clark et al., 1998).

  • Spectroscopic and Structural Investigations : Comparative experimental and theoretical studies on synthetic analogs of biologically relevant 4H-pyran motifs, including spectroscopic and structural properties, highlight the pharmaceutical importance of this compound derivatives in drug discovery (Kumar et al., 2020).

Catalysis and Synthetic Applications

  • Efficient Multicomponent Synthesis : The use of novel recyclable nanocrystalline catalysts for the one-pot synthesis of tetrahydropyrans demonstrates the compound's application in facilitating reactions with high yield and minimal environmental impact (Borhade et al., 2017).

  • Prins Cyclization for Synthesizing Biologically Active Compounds : The synthesis of compounds with tetrahydropyran moiety via Prins cyclization, using heterogeneous catalysts, underlines the utility of this compound derivatives in creating molecules with analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).

  • Contemporary Strategies for Tetrahydropyran Derivatives : Highlighting the synthesis strategies for tetrahydropyran derivatives, including applications to the total synthesis of marine macrolide natural products, showcases the diverse synthetic applications and biological relevance of this compound derivatives (Fuwa, 2016).

Safety and Hazards

The safety data sheet for 2-Tetrahydropyran-3-ylideneacetonitrile indicates that it is combustible and can cause skin and eye irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

(2E)-2-(oxan-3-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-3-7-2-1-5-9-6-7/h3H,1-2,5-6H2/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFOEMFTZABOKR-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC#N)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C#N)/COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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